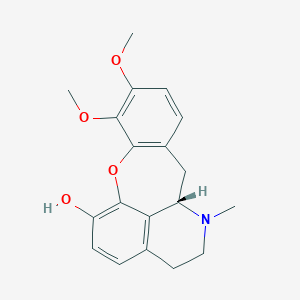

(3-Methyl-5-phenylisoxazol-4-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

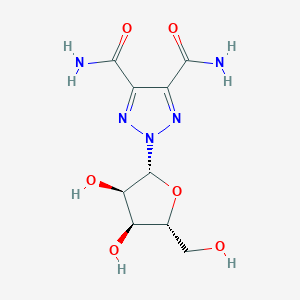

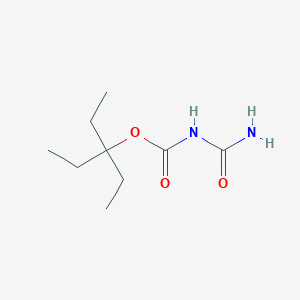

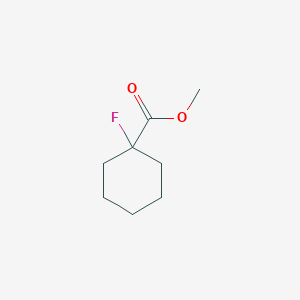

“(3-Methyl-5-phenylisoxazol-4-yl)methanol” is a chemical compound with the molecular formula C11H11NO2 . It has a molecular weight of 189.21 . It is a beige solid at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H11NO2/c1-8-10(7-13)11(14-12-8)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis

“this compound” is a beige solid at room temperature . It has a molecular weight of 189.21 .Scientific Research Applications

Chemical Synthesis and Catalysis

Methanol, including derivatives like (3-Methyl-5-phenylisoxazol-4-yl)methanol, serves as a fundamental reagent in chemical synthesis due to its roles as a hydrogen source and C1 synthon. For instance, it has been employed in the clean and cost-competitive N-methylation of amines using RuCl3 as a catalyst, demonstrating its utility in the synthesis of pharmaceutical agents through late-stage functionalization from readily available feedstock chemicals (Sarki et al., 2021). This showcases methanol's versatility in facilitating complex reactions under environmentally friendly conditions.

Photoreactivity Studies

The photoreactivity of phenyl substituted isoxazoles, closely related to this compound, has been extensively studied to understand their behavior under light exposure. Research demonstrated that 5-Phenylisoxazole and 4-phenylisoxazole undergo phototransposition, providing insights into their potential applications in photochemistry and material science (Pavlik et al., 2005).

Biological Activity

Isoxazole derivatives, including those related to this compound, have been synthesized and tested for their biological activities. For example, novel comenic acid derivatives containing isoxazole moieties have shown synergistic effects with first-line antitumor drugs, highlighting their potential in enhancing chemotherapy outcomes (Kletskov et al., 2018).

Material Science and Molecular Aggregation

Studies on molecular aggregation in derivatives of isoxazole have provided valuable insights into the effects of solvent on molecular interactions. Such research is crucial for understanding the physicochemical properties of these compounds, which can influence their applications in material science and drug formulation (Matwijczuk et al., 2016).

Synthesis of Heterocyclic Compounds

Isoxazole derivatives have been utilized in the synthesis of a wide range of heterocyclic compounds, demonstrating their versatility as precursors in organic synthesis. The ability to generate complex molecules from simple isoxazole derivatives underlines the importance of these compounds in pharmaceutical and agricultural chemical development (Potkin et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . It can also cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

(3-methyl-5-phenyl-1,2-oxazol-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8-10(7-13)11(14-12-8)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWBXAICROMJFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1CO)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380151 |

Source

|

| Record name | (3-Methyl-5-phenylisoxazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113826-87-2 |

Source

|

| Record name | (3-Methyl-5-phenylisoxazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Methyl-5-phenyl-isoxazol-4-yl)-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.